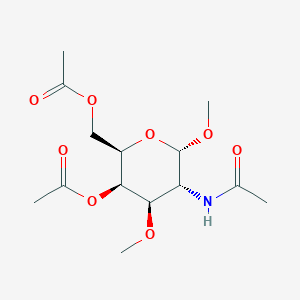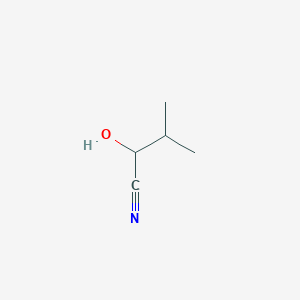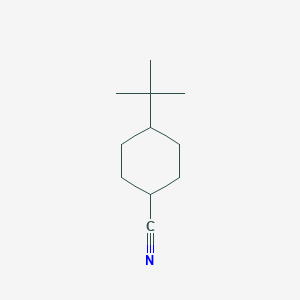
4-Tert-butylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohexane-1-carbonitrile, also known as 4-tert-butylcyclohexanecarbonitrile (4-TBCC), is a cyclic nitrile compound that has gained significant attention in the field of scientific research. This compound is widely used in various fields, including organic chemistry, biochemistry, and pharmacology, due to its unique chemical properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-TBCC is not fully understood, but it is believed to act as a weak inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical And Physiological Effects
4-TBCC has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. It may also inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, 4-TBCC has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4-TBCC in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 4-TBCC is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-TBCC. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of research is the investigation of its potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Tert-butylcyclohexane-1-carbonitrile is a promising compound with potential applications in various scientific fields. Its unique chemical properties and potential therapeutic effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-TBCC involves the reaction of tert-butyl acrylate and cyclohexanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the desired product. This method provides a high yield of 4-TBCC and is relatively simple and cost-effective.
Scientific Research Applications
4-TBCC has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, 4-TBCC is used as a substrate for enzyme-catalyzed reactions, such as cytochrome P450-mediated metabolism. In pharmacology, it is used as a reference compound for the development of new drugs targeting specific receptors.
properties
IUPAC Name |
4-tert-butylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGIZGGCJCFYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcyclohexane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

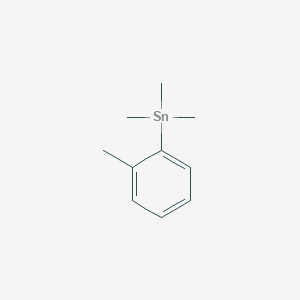
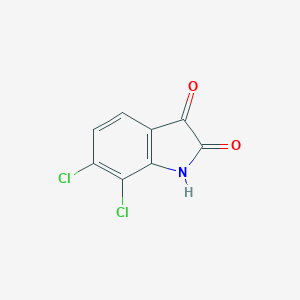
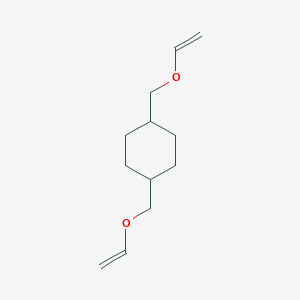
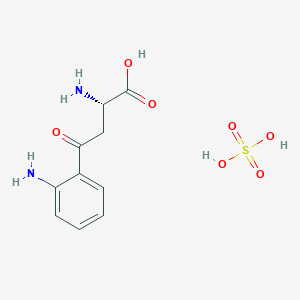
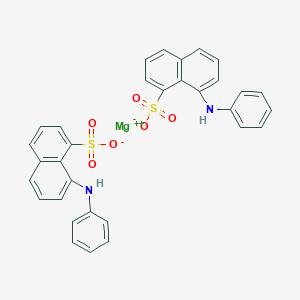
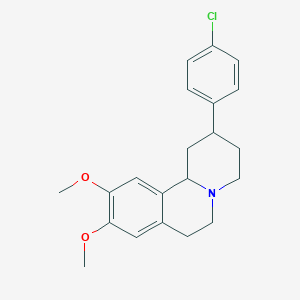
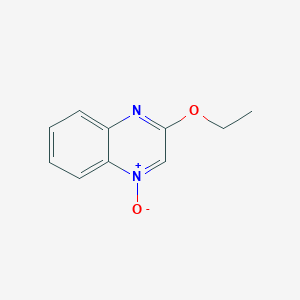
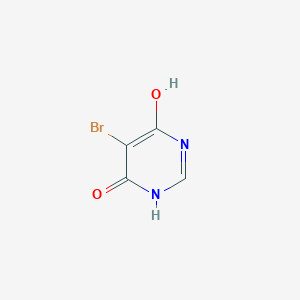
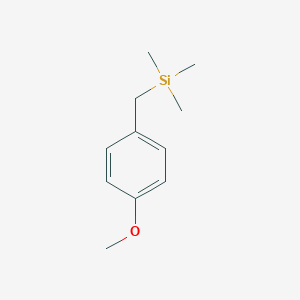
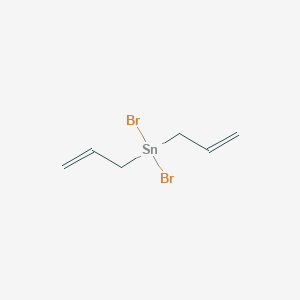
![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)

